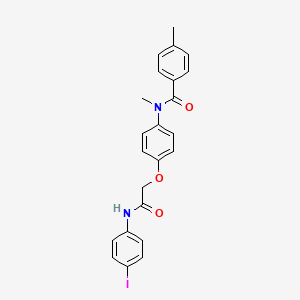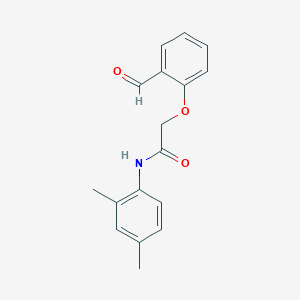![molecular formula C16H16BrF2N3O B2373237 5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380181-70-2](/img/structure/B2373237.png)
5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a bromine atom, a difluorophenyl group, and a piperidinyl group attached to an oxypyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The starting material, 3,5-difluorobenzyl chloride, undergoes a nucleophilic substitution reaction with piperidine to form 1-[(3,5-difluorophenyl)methyl]piperidine.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling with Pyrimidine: The brominated intermediate is coupled with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidinyl group.
Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, aiding in the understanding of its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and piperidinyl moiety contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Another brominated compound with applications in organic synthesis.
4-(Difluoromethyl)pyridine: Shares the difluoromethyl group, used in similar synthetic contexts.
1-[(3,5-Difluorophenyl)methyl]piperidine: The intermediate in the synthesis of the target compound.
Uniqueness
5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex chemical reactions.
Propiedades
IUPAC Name |
5-bromo-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF2N3O/c17-12-8-20-16(21-9-12)23-15-1-3-22(4-2-15)10-11-5-13(18)7-14(19)6-11/h5-9,15H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZILLGJDNAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)

![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)
![N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2373165.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)
![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)
